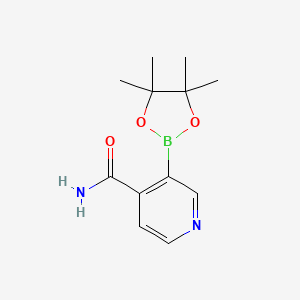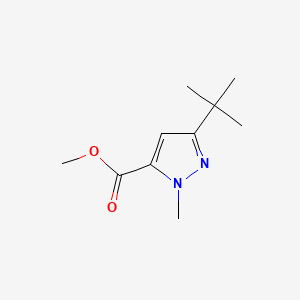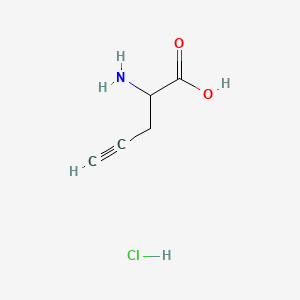
1,3-Difluoro-5-iodo-2-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Difluoro-5-iodo-2-nitrobenzene: is an organic compound with the molecular formula C6H2F2INO2 . It is a derivative of benzene, where the hydrogen atoms are substituted with fluorine, iodine, and nitro groups. This compound is known for its unique chemical properties and is used as an intermediate in various organic synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Difluoro-5-iodo-2-nitrobenzene can be synthesized through a multi-step process involving the nitration, halogenation, and fluorination of benzene derivatives. The typical synthetic route includes:
Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Halogenation: The nitrated benzene is then subjected to halogenation using iodine and a suitable catalyst to introduce the iodine atom.
Fluorination: Finally, the compound undergoes fluorination using a fluorinating agent such as hydrogen fluoride or a fluorine gas to introduce the fluorine atoms.
Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Difluoro-5-iodo-2-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states of the nitro group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Substitution: Formation of azido or cyano derivatives.
Reduction: Formation of 1,3-difluoro-5-iodo-2-aminobenzene.
Oxidation: Formation of various oxidized nitro derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Difluoro-5-iodo-2-nitrobenzene is utilized in several scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of anti-cancer and anti-inflammatory agents.
Industry: The compound is used in the production of agrochemicals, dyes, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1,3-Difluoro-5-iodo-2-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atoms enhance the compound’s stability and reactivity, while the iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to target molecules.
Vergleich Mit ähnlichen Verbindungen
- 1,3-Difluoro-2-iodobenzene
- 1,3-Difluoro-5-iodobenzene
- 1,3-Difluoro-2-nitrobenzene
Comparison: 1,3-Difluoro-5-iodo-2-nitrobenzene is unique due to the presence of both fluorine and iodine atoms along with the nitro group. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers enhanced reactivity and selectivity in chemical reactions, making it a preferred choice in various applications.
Eigenschaften
IUPAC Name |
1,3-difluoro-5-iodo-2-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F2INO2/c7-4-1-3(9)2-5(8)6(4)10(11)12/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGVIIQPATYUHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)[N+](=O)[O-])F)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F2INO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80696768 |
Source


|
| Record name | 1,3-Difluoro-5-iodo-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147808-40-0 |
Source


|
| Record name | 1,3-Difluoro-5-iodo-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B596138.png)




![Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate](/img/structure/B596146.png)



![Ethyl 5-hydroxy-2-(methylthio)-7-oxo-8-(prop-2-ynyl)-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B596154.png)

![N',N'-Dimethyl-N-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propane-1,3-diamine](/img/structure/B596160.png)

